molecular formula C15H14N2OS B366463 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole CAS No. 294653-52-4

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole

Katalognummer B366463
CAS-Nummer: 294653-52-4
Molekulargewicht: 270.4g/mol
InChI-Schlüssel: UEYUFQWEHMSHIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole” is a chemical compound with the molecular formula C15H14N2OS . It contains 37 bonds in total, including 22 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), 1 sulfide, and 1 Imidazole .


Molecular Structure Analysis

The molecular structure of “2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole” has been analyzed in several studies. For instance, a study published in the Russian Journal of Organic Chemistry described the theoretical investigations of the thione–thiol tautomerism of the molecule using DFT/B3LYP calculations with the 6-311++G (d,p) basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole” include a molecular formula of C15H14N2OS, an average mass of 270.349 Da, and a monoisotopic mass of 270.082672 Da .

Wissenschaftliche Forschungsanwendungen

  • Anti-Helicobacter Pylori Agents : Derivatives of 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds exhibit low minimal inhibition concentrations against various H. pylori strains, including those resistant to metronidazole or clarithromycin, making them promising as novel anti-H. pylori agents (Carcanague et al., 2002).

  • Antibacterial and Antifungal Activities : Benzimidazole derivatives including the 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole scaffold have been synthesized and evaluated for their antimicrobial activities against various bacterial strains like Micrococcus luteus, Bacillus cereus, and fungal strains such as Candida albicans. These studies have demonstrated significant levels of antimicrobial activity, suggesting potential for therapeutic applications (Kaplancıklı et al., 2004).

  • Antiprotozoal Activity : Certain benzimidazole derivatives, including those related to 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole, have been found to exhibit strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds show potent inhibitory effects, often outperforming standard treatments like metronidazole (Pérez‐Villanueva et al., 2013).

  • α-Amylase Inhibitory Activity : Synthesized benzimidazole derivatives have shown inhibitory potential against α-amylase, indicating potential applications in managing conditions like diabetes. Among the tested compounds, certain derivatives exhibited potent inhibitory effects (Ullah et al., 2021).

  • DNA Topoisomerase I Inhibitors : Some benzimidazole derivatives, including those structurally similar to 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole, have demonstrated activity as inhibitors of mammalian type I DNA topoisomerases. These compounds could be significant in the development of new therapeutic agents for treating diseases associated with DNA replication and transcription (Alpan et al., 2007).

  • Anti-Ulcer Activity : Some benzimidazole derivatives have been tested for anti-ulcer activity, suggesting potential applications in treating gastric ulcers. These compounds have shown promising results in initial evaluations (Madala, 2017).

Eigenschaften

IUPAC Name

2-(2-phenoxyethylsulfanyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-6-12(7-3-1)18-10-11-19-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYUFQWEHMSHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole

Citations

For This Compound
23
Citations
NM Badders, A Korff, HC Miranda, PK Vuppala… - Nature medicine, 2018 - nature.com
Spinal bulbar muscular atrophy (SBMA) is a motor neuron disease caused by toxic gain of function of the androgen receptor (AR). Previously, we found that co-regulator binding through …
Number of citations: 38 www.nature.com
S Crunkhorn - Nature Reviews Drug Discovery, 2018 - nature.com
Spinal bulbar muscular atrophy (SBMA) results from a polyglutamine expansion in the androgen receptor (AR). Recently, co-regulator binding through the activation function 2 (AF2) …
Number of citations: 4 www.nature.com
S Crunkhorn - Nature Reviews Drug Discovery, 2018 - nature.com
Spinal bulbar muscular atrophy (SBMA) results from a polyglutamine expansion in the androgen receptor (AR). Recently, co-regulator binding through the activation function 2 (AF2) …
Number of citations: 2 www.nature.com
S Crunkhorn - Nature Reviews Drug Discovery, 2018 - nature.com
Spinal bulbar muscular atrophy (SBMA) results from a polyglutamine expansion in the androgen receptor (AR). Recently, co-regulator binding through the activation function 2 (AF2) …
Number of citations: 1 www.nature.com
D Xu, S Huang, H Wang, W Xie - Drug Metabolism Reviews, 2018 - Taylor & Francis
Nuclear receptors (NRs) belong to a family of ligand-dependent transcription factors. The target genes of NRs include many drug metabolizing enzymes and transporters. The central …
Number of citations: 16 www.tandfonline.com
Y Liu, M Wu, T Wang, Y Xie, X Cui, L He… - Frontiers in …, 2018 - frontiersin.org
Androgen receptor (AR) plays a critical role in the development and progression of prostate cancer (PCa). Current antiandrogen therapies induce resistant mutations at the hormone …
Number of citations: 8 www.frontiersin.org
C Marchioretti, R Andreotti, E Zuccaro… - Current Opinion in …, 2023 - Elsevier
The clinical characteristics of SBMA, also known as Kennedy's disease (OMIM 313200), were initially documented by Dr. H Kawahara in the 18th century and a hundred years later by Dr…
Number of citations: 3 www.sciencedirect.com
K Dalal, R Munuganti, H Morin, N Lallous… - The Nuclear Receptor …, 2016 - Springer
The androgen receptor (AR) is an important regulator of genes responsible for the development and recurrence of prostate cancer. Current therapies for this disease rely on small-…
Number of citations: 5 link.springer.com
M Roshan-Moniri, M Hsing, MS Butler… - Cancer treatment …, 2014 - Elsevier
Nuclear receptors (NRs), a family of 48 transcriptional factors, have been studied intensively for their roles in cancer development and progression. The presence of distinctive ligand …
Number of citations: 41 www.sciencedirect.com
RW Pratt - medlink.com
Kennedy disease is a rare, X-linked inherited, neurodegenerative disorder characterized by a progressive weakness of the proximal limbs and bulbar muscles, muscle atrophy, …
Number of citations: 0 www.medlink.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.